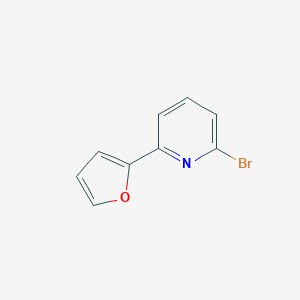

2-Bromo-6-(furan-2-yl)pyridine

Overview

Description

“2-Bromo-6-(furan-2-yl)pyridine” is an organic compound that is widely used as a building block in organic synthesis . It is also used as an intermediate for the synthesis of Pyridine derivatives .

Synthesis Analysis

The synthesis of “2-Bromo-6-(furan-2-yl)pyridine” involves the cyclocondensation of 2,3-pyridinediamine with carboxylic acid derivatives or with aldehydes . An ecofriendly synthetic approach including an oxidation in aqueous medium has also been claimed .Molecular Structure Analysis

The core heterocyclic structure of the molecule is approximately planar with deviations lower than 0.064 Å from the mean plane . The molecular geometry is stabilized by intermolecular C–H⋅ ⋅ ⋅ N and C–H⋅ ⋅ ⋅ O interactions which contribute to the stability of the crystal packing .Chemical Reactions Analysis

Pinacol boronic esters are highly valuable building blocks in organic synthesis. Protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach has been reported . Paired with a Matteson–CH 2 –homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis

The compound crystallizes in the monoclinic space group with four molecules in the unit cell . The compound has a density of 1.683 g/cm³ .Scientific Research Applications

Crystal Structure and Molecular Geometry

2-Bromo-6-(furan-2-yl)pyridine's molecular geometry in the solid state has been extensively studied. Research on a similar compound, 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, involved investigating its crystal structure, stabilized by π-π interactions and intermolecular C–H⋯N and C–H⋯O interactions, using single-crystal X-ray diffraction data (Rodi et al., 2013).

Antiprotozoal Agents

Compounds derived from 2-bromo-6-(furan-2-yl)pyridine have been synthesized and evaluated as antiprotozoal agents. A specific derivative demonstrated significant in vitro activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, with some showing promising in vivo activity in mouse models (Ismail et al., 2004).

Domino Synthesis

A method for the domino synthesis of new functionalized benzofuro[2,3-c]pyridines, which involves furan and pyridine ring moieties, was developed using a clean and efficient one-pot operation. This process is significant for the construction of tricyclic systems (Rao et al., 2014).

Synthesis and Reactivity Studies

Studies have been conducted on the synthesis and reactivity of 2-(furan-2-yl)-1(3)H-imidazo[4,5-b]pyridine, exploring its electrophilic substitution reactions and quaternization processes (El’chaninov et al., 2014).

Electrophilic Substitution and Metal Complex Formation

Research has shown that alkyl-substituted 4-(2′-furyl)pyridines undergo bromination and nitrated reactions, leading to the formation of furyl-substituted indolizines and tetrahydropyridines. This demonstrates the compound's potential in complex organic syntheses (Prostakov et al., 1982).

Supramolecular Features and Pharmacological Activity

Derivatives of 2-bromo-6-(furan-2-yl)pyridine have been studied for their supramolecular features and potential pharmacological activities. Research has focused on symmetrical pyridine-2-6- and furan-2,5-dicarboxamides, indicating their significance in supramolecular and coordination chemistry (Pućkowska et al., 2022).

DNA Intercalative Human Topoisomerase IIα Catalytic Inhibitor

A novel derivative of 2-(furan-2-yl)pyridine exhibited properties as a DNA intercalative human topoisomerase IIα catalytic inhibitor. It displayed caspase 3-independent anticancer activity, demonstrating its potential in cancer treatment (Jeon et al., 2017).

Metal Complexes and Ethylene Oligomerization

Nickel(II) complexes involving 2-bromo-6-(furan-2-yl)pyridine derivatives have been synthesized and assessed for their effectiveness in ethylene oligomerization reactions. This shows the compound's utility in organometallic chemistry and catalysis (Nyamato et al., 2016).

Safety And Hazards

When handling “2-Bromo-6-(furan-2-yl)pyridine”, it is recommended to wear personal protective equipment/face protection. Avoid getting it in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Ensure adequate ventilation. Avoid dust formation. Keep containers tightly closed in a dry, cool and well-ventilated place .

properties

IUPAC Name |

2-bromo-6-(furan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-9-5-1-3-7(11-9)8-4-2-6-12-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZZUWLBYMNBGMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Br)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00625212 | |

| Record name | 2-Bromo-6-(furan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00625212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-6-(furan-2-yl)pyridine | |

CAS RN |

167023-54-3 | |

| Record name | 2-Bromo-6-(furan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00625212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(prop-2-en-1-yl)[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B183593.png)

![1,3-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)benzene](/img/structure/B183602.png)

![2-Phenyl-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B183612.png)

![Imidazo[1,2-a]pyridin-5-amine](/img/structure/B183615.png)